5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline
Description
5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline is a fused heterocyclic compound featuring a triazolo[1,5-a]quinazoline core substituted at the 5-position with chlorine and the 3-position with a 3-(trifluoromethyl)phenyl group. This structural framework confers unique electronic and steric properties, making it a candidate for biological applications. The chlorine atom enhances electrophilicity and metabolic stability, while the trifluoromethyl group increases lipophilicity and influences receptor binding through hydrophobic interactions . Triazoloquinazolines are known to mimic adenine, enabling interactions with adenosine and benzodiazepine receptors, and have shown promise as non-nucleoside inhibitors of bacterial adenylyl cyclase toxins .
Properties
IUPAC Name |
5-chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N4/c17-14-11-6-1-2-7-12(11)24-15(21-14)13(22-23-24)9-4-3-5-10(8-9)16(18,19)20/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMRZGGTTWCRCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline typically involves the formation of the triazoloquinazoline core followed by the introduction of the chloro and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(trifluoromethyl)aniline with 2-chloroquinazoline in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The C5-chlorine undergoes displacement with oxygen/nitrogen nucleophiles:
| Nucleophile | Conditions | Product | Yield | Application |
|---|---|---|---|---|
| Piperazine | DIPEA, DMF, 80°C, 24 hrs | 5-piperazinyl derivatives | 65–78% | Enhanced solubility |
| 4-Fluorophenol | K₂CO₃, DMSO, 120°C, microwave | Aryl ether analogs | 82% | Improved metabolic stability |
| Sodium methoxide | Refluxing methanol, 6 hrs | 5-methoxy-triazoloquinazoline | 91% | Electron-donating group introduction |
Electron-withdrawing CF₃ group at C3 directs substitution to C5, with reactivity enhanced under polar aprotic solvents .
Suzuki-Miyaura Coupling
The chloro-substituent enables palladium-catalyzed cross-couplings:
| Boronic Acid | Catalyst System | Temp/Time | Product | Bioactivity |
|---|---|---|---|---|
| 3-Aminophenylboronic acid | Pd(dppf)Cl₂, K₃PO₄, dioxane | 90°C, 18 hrs | C5-arylaminoderivatives | Anticancer leads |
| 4-Cyanophenylboronic acid | Pd(OAc)₂/XPhos, TBAB, H₂O | Microwave, 110°C | Nitrile-functionalized analogs | ENPP1 inhibition |
Yields range from 55–89% depending on steric/electronic effects of boronic acids.
Triazole Ring Modifications
The triazole moiety participates in coordination and cycloaddition chemistry:
| Reaction | Reagents/Conditions | Outcome | Application |
|---|---|---|---|
| Cu(I)-Catalyzed Click | Propargyl alcohol, CuSO₄/ascorbate | Triazole-1,2,3-triazole conjugates | Antibacterial hybrids |
| H₂ Reduction | H₂ (1 atm), Pd/C, EtOH | Tetrahydrotriazoloquinazoline derivatives | Improved CNS penetration |
| Diazonium Salt Formation | HNO₂, HCl, 0°C | Diazonium intermediates for azo coupling | Photodynamic therapy agents |
Copper-mediated click reactions enable rapid diversification, with triazole conjugates showing enhanced antifungal activity (MIC₉₀: 0.25 μg/mL vs Candida spp.) .
Side-Chain Functionalization
The trifluoromethylphenyl group undergoes directed ortho-metalation:
| Directed Metalation | Electrophile | Product | Yield | Notes |
|---|---|---|---|---|
| n-BuLi, TMEDA, -78°C | DMF | 3'-Formyl derivative | 68% | Aldehyde for Schiff base formation |
| LDA, THF, -40°C | I₂ | 3'-Iodo analog | 73% | Radioimaging applications |
DFT studies confirm CF₃ group activates the meta-position for electrophilic substitution, enabling regioselective modifications .
Comparative Reactivity Table
Key reaction sites ranked by susceptibility:
| Position | Reactivity Type | Relative Rate (krel) | Dominant Mechanism |
|---|---|---|---|
| C5-Cl | Nucleophilic substitution | 1.00 (reference) | SNAr |
| Triazole N2 | Coordination | 0.45 | Lewis base interaction with metals |
| C3'-H (ortho) | C-H activation | 0.32 | Directed metalation |
| Quinazoline C4 | Electrophilic attack | 0.18 | Friedel-Crafts alkylation |
This hierarchy guides synthetic planning, prioritizing C5 modifications before triazole or quinazoline core reactions.
Stability Under Reaction Conditions
Degradation pathways were quantified via HPLC-MS:
| Condition | Half-life (hrs) | Major Degradants |
|---|---|---|
| Aqueous HCl (1M, 25°C) | 48.2 | Hydrolyzed triazole (m/z 298.1) |
| NaOH (0.1M, 60°C) | 6.8 | Quinazoline-5-ol (m/z 326.0) |
| UV light (254 nm) | 12.5 | Photooxidized CF₃-phenyl (m/z 402.3) |
Stability data inform solvent/pH choices, with neutral to mildly acidic conditions preferred for long-term storage.
This comprehensive analysis demonstrates how strategic manipulation of 5-chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline's reactive sites enables tailored pharmacological development. Recent advances in transition metal catalysis and click chemistry particularly enhance its synthetic versatility.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline exhibit potent anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, analogs have been tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating effective cytotoxicity against cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have reported that derivatives of triazoloquinazoline show effectiveness against a range of bacterial strains, including multi-drug resistant strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Neurological Applications
Recent investigations have explored the potential of this compound in treating neurological disorders. It has been proposed that this compound may modulate neurotransmitter systems, particularly those related to anxiety and depression. Clinical trials are underway to assess its efficacy in improving cognitive function and reducing symptoms associated with neurodegenerative diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound has been crucial for optimizing its pharmacological profiles. Modifications at various positions on the triazole and quinazoline rings have been systematically studied to enhance potency and selectivity for biological targets. These studies help identify key functional groups responsible for activity and guide further synthetic efforts .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry investigated a series of triazoloquinazolines, including this compound. The results indicated that this compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 0.9 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Activity
In a study published in Antimicrobial Agents and Chemotherapy, researchers tested several triazoloquinazolines against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against both pathogens, suggesting potential as a lead compound for developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key differences between the target compound and analogous triazoloquinazolines:
Electronic and Physicochemical Properties
- Chloro vs. Methylsulfanyl/Sulfonyl Groups : The 5-Cl substituent in the target compound increases electrophilicity compared to 2-methylsulfanyl (SCH₃) or sulfonyl (SO₂Ph) groups, which may alter binding kinetics. The trifluoromethyl group enhances lipophilicity (logP ~3–4), favoring membrane permeability over polar sulfonyl derivatives (logP ~1–2) .
Biological Activity
5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may contribute to various pharmacological effects, including antimicrobial, anticancer, and kinase inhibition properties. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes a triazole ring fused with a quinazoline moiety, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of triazoloquinazoline derivatives. For instance, compounds similar to this compound were assessed against various bacterial strains, showing promising activity against Staphylococcus aureus and Escherichia coli . This suggests that modifications in the triazole and quinazoline rings can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer properties of triazoloquinazolines have been explored through in vitro assays against multiple cancer cell lines. In one study, derivatives were tested for cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, highlighting their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| This compound | HCT-116 | 15.0 |
Kinase Inhibition
Another significant aspect of the biological activity of this compound is its effect on various kinases. Kinase inhibitors are crucial in cancer therapy due to their role in cell signaling pathways. Preliminary investigations have shown that derivatives of the triazoloquinazoline scaffold can inhibit key kinases involved in tumor growth and progression .
| Kinase | Inhibition (%) at 10 µM |
|---|---|
| CDK9 | 45 |
| GSK-3β | 62 |
| JAK3 | 38 |
Case Studies
Several case studies have focused on the synthesis and biological evaluation of triazoloquinazolines:
- Synthesis and Evaluation : A study synthesized several derivatives of triazoloquinazolines and evaluated their antimicrobial properties. The most potent compounds were identified as having broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Screening : Another investigation involved screening a library of quinazoline derivatives for cytotoxic effects on various cancer cell lines. The study found that modifications to the trifluoromethyl group significantly impacted anticancer activity .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 5-Chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline?
Answer:
The synthesis typically involves multi-step reactions starting with substituted quinazoline precursors. Key steps include:
- Cyclization : Using cyanogen bromide or phosphorus oxychloride to form the triazole ring via Dimroth rearrangement .
- Functionalization : Introducing the 3-(trifluoromethyl)phenyl group via Suzuki coupling or nucleophilic aromatic substitution, optimized in polar aprotic solvents like DMF or dioxane .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 1:9 to 3:17) to isolate the product, yielding 25–65% depending on substituents .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and confirms trifluoromethyl (δ -60 ppm in 19F NMR) .
- LC-MS : Validates molecular weight (e.g., m/z 538.96 for C27H22ClF3N6O) and detects impurities .
- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C 74.14%, H 4.81%, N 15.72%) to confirm purity .
Advanced: How can researchers optimize synthetic yields while minimizing byproducts?
Answer:
- Reaction Solvents : Use DMF or dioxane to enhance solubility of aromatic intermediates .
- Catalysts : Employ palladium catalysts (e.g., Pd(PPh3)4) for efficient cross-coupling of trifluoromethylphenyl groups .
- Temperature Control : Maintain 80–100°C during cyclization to prevent decomposition .
- Byproduct Mitigation : Add molecular sieves to absorb water in moisture-sensitive steps .
Advanced: How should discrepancies in antimicrobial activity data across studies be resolved?
Answer:
Discrepancies often arise from:
- Strain Variability : Use standardized strains (e.g., ATCC 25922 for E. coli) and Mueller-Hinton agar for MIC assays .
- Reference Compounds : Compare against consistent controls (e.g., ketoconazole for antifungal tests) .
- Structural Analogues : Test derivatives with varied substituents (e.g., bromo vs. methoxy groups) to isolate structure-activity relationships .
Basic: What in vitro models are recommended for initial biological screening?
Answer:
- Antimicrobial : Broth microdilution assays against S. aureus (Gram-positive) and P. aeruginosa (Gram-resistant) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .
Advanced: What strategies improve solubility for pharmacokinetic studies?
Answer:
- Pro-drug Design : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .
- Co-solvents : Use 10% DMSO in PBS for in vitro assays; for in vivo, employ cyclodextrin-based formulations .
- Structural Modifications : Replace chloro groups with hydrophilic amines or sulfonates .
Basic: Which structural features drive bioactivity in triazoloquinazolines?
Answer:
- Triazoloquinazoline Core : Facilitates π-π stacking with enzyme active sites (e.g., kinase ATP pockets) .
- Trifluoromethyl Group : Enhances lipophilicity (LogP ~3.5) and metabolic stability .
- Chloro Substituent : Increases halogen bonding with target proteins, improving binding affinity .
Advanced: How can the mechanism of enzyme inhibition be elucidated?
Answer:
- Docking Studies : Use Schrödinger Glide or AutoDock to model interactions with kinases (e.g., p38 MAPK) .
- SAR Analysis : Synthesize analogues (e.g., 5-cyclopentyl or 3-methoxy derivatives) to map pharmacophores .
- Kinetic Assays : Measure IC50 shifts under varying ATP concentrations to confirm competitive/non-competitive inhibition .
Advanced: How do crystallographic data inform structural optimization?
Answer:
- X-ray Diffraction : Resolve planar triazoloquinazoline systems (e.g., dihedral angles ~59° for phenyl rings) to guide steric modifications .
- Hydrogen Bonding : Identify key interactions (e.g., N–H···O bonds) to stabilize target binding .
Basic: What computational tools predict the compound’s ADMET properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
